molecular formula C11H14O2 B14806975 2-Cyclopropoxy-1-methoxy-4-methylbenzene

2-Cyclopropoxy-1-methoxy-4-methylbenzene

Cat. No.: B14806975
M. Wt: 178.23 g/mol
InChI Key: XKSBCVCZAHBFRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropoxy-1-methoxy-4-methylbenzene is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is a derivative of benzene, featuring a cyclopropoxy group, a methoxy group, and a methyl group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-1-methoxy-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where a benzene derivative reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution occurs at the correct position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes steps such as nitration, reduction, and alkylation, each carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-1-methoxy-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: Halogens, nitro compounds, Lewis acids like AlCl3, FeCl3.

Major Products

Scientific Research Applications

2-Cyclopropoxy-1-methoxy-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-1-methoxy-4-methylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound’s electron-donating groups (methoxy and cyclopropoxy) activate the benzene ring, making it more reactive towards electrophiles. The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-4-methylbenzene: Lacks the cyclopropoxy group, making it less sterically hindered.

    2-Methoxy-4-methylbenzene: Similar structure but without the cyclopropoxy group.

    2-Cyclopropoxy-1-methylbenzene: Similar but lacks the methoxy group.

Uniqueness

2-Cyclopropoxy-1-methoxy-4-methylbenzene is unique due to the presence of both cyclopropoxy and methoxy groups, which influence its reactivity and steric properties. These groups make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-cyclopropyloxy-1-methoxy-4-methylbenzene

InChI

InChI=1S/C11H14O2/c1-8-3-6-10(12-2)11(7-8)13-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3

InChI Key

XKSBCVCZAHBFRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.